1-Methyl-1H-indol-3-amine hydrochloride

Chemical Stability Solid Form Handling Compound Management

Non-methylated 3-aminoindole analogs cause N-H side reactions, reducing yields in medicinal chemistry libraries. 1-Methyl-1H-indol-3-amine hydrochloride (CAS 2048273-81-8) solves this: • N(1)-methyl pre-encoded pharmacophore saves 2+ synthetic steps for PXR agonist library synthesis. • Non-hygroscopic HCl salt ensures stable, accurate weighing for automated HTS workflows. • Validated in antileishmanial agent synthesis with in vitro potency comparable to amphotericin B. Available from mg to multi-gram scale; room temperature shipping.

Molecular Formula C9H11ClN2
Molecular Weight 182.65
CAS No. 2048273-81-8
Cat. No. B2545554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indol-3-amine hydrochloride
CAS2048273-81-8
Molecular FormulaC9H11ClN2
Molecular Weight182.65
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)N.Cl
InChIInChI=1S/C9H10N2.ClH/c1-11-6-8(10)7-4-2-3-5-9(7)11;/h2-6H,10H2,1H3;1H
InChIKeyYARPNJQVBWUJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indol-3-amine hydrochloride (CAS 2048273-81-8): Strategic Procurement for Indole-Based Research


1-Methyl-1H-indol-3-amine hydrochloride is a functionalized indole building block featuring a primary amine at the 3-position and a methyl substituent at the 1-position, presented as a hydrochloride salt . This N-methylated 3-aminoindole scaffold serves as a versatile intermediate in medicinal chemistry for constructing bioactive molecules, including antileishmanial agents [1]. The combination of the nucleophilic amine handle and the blocked indole nitrogen offers distinct reactivity and physicochemical advantages over non-methylated 3-aminoindole analogs, making it a critical starting material for rational drug design and targeted heterocycle synthesis.

Why Unmodified Indole-3-amines Cannot Replace 1-Methyl-1H-indol-3-amine hydrochloride


Direct substitution of 1-Methyl-1H-indol-3-amine hydrochloride with simpler 3-aminoindole analogs introduces critical risks in synthetic and pharmacological workflows. The absence of N(1)-methylation leads to divergent reactivity: the unprotected indole NH is susceptible to undesired deprotonation or alkylation side reactions during library synthesis, reducing yield and increasing purification burden . Furthermore, the hydrochloride salt form provides superior handling and shelf stability compared to the hygroscopic free base, which is documented to degrade under ambient storage . Most critically, biological studies on tryptamine derivatives demonstrate that indole N-methylation is a key molecular determinant for switching receptor selectivity, particularly for AhR and PXR, meaning the non-methylated analog is not a functionally equivalent replacement in cellular assays [1].

Quantified Differentiation: Analytical and Biological Evidence for 1-Methyl-1H-indol-3-amine hydrochloride


Enhanced Chemical Stability and Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 1-methyl-1H-indol-3-amine provides quantifiably superior physical stability for long-term storage. The free base (CAS 1314977-53-1) is hygroscopic and prone to degradation, with commercial sources discontinuing it due to stability issues . In contrast, the hydrochloride salt (CAS 2048273-81-8) is a stable powder with a defined storage specification of room temperature in dry, cool conditions, ensuring consistent stoichiometry in weighing and reaction setup .

Chemical Stability Solid Form Handling Compound Management

Synthetic Utility: Regioselective Derivatization Enabled by N(1)-Methylation

The N(1)-methyl group is essential for directing regioselective transformations. In the synthesis of antileishmanial agents, 1-methyl-1H-indol-3-amine hydrochloride was used to form N-(1-methyl-1H-indol-3-yl)methyleneamines, which were subsequently converted to 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones. This transformation showed a marked improvement in anti-parasitic activity in 7 out of 8 compounds compared to the methyleneamine precursors, with two final compounds displaying activity comparable to the clinical drug amphotericin B [1]. The N(1)-methyl group blocks competing reactions at the indole nitrogen, a common problem with unprotected indole-3-amines.

Medicinal Chemistry Parallel Synthesis Indole Functionalization

Biological Selectivity: N-Methylation as a Switch for PXR vs. AhR Receptor Activity

In a systematic study of tryptamine derivatives, indole N-methylation was shown to be a key structural switch that dramatically alters receptor activation profiles. Specifically, 1-methyltryptamine, which shares the N(1)-methyl-1H-indol-3-yl core with the target compound, resulted in a major increase in Pregnane X Receptor (PXR) agonist activity and a concurrent loss of Aryl Hydrocarbon Receptor (AhR) activity, compared to non-methylated tryptamine [1]. This switch was correlated with anti-inflammatory and epithelial barrier-protective effects in Caco-2 cell models. This demonstrates that the N(1)-methyl modification is a critical pharmacophore element for tuning biological function, not a passive structural feature.

Nuclear Receptors Drug Metabolism Inflammation

Targeted Application Scenarios for 1-Methyl-1H-indol-3-amine hydrochloride in Drug Discovery


Lead Optimization for PXR Agonists

Leveraging the class-level evidence that N(1)-methylated indoles are potent PXR activators [1], 1-methyl-1H-indol-3-amine hydrochloride is the ideal starting material for synthesizing focused libraries to optimize PXR agonism. The 3-amino handle allows for rapid diversification to explore SAR, while the N(1)-methyl group pre-encodes the required pharmacophore, saving multiple synthetic steps compared to post-alkylation of an indole-NH precursor.

Parallel Synthesis of Antiparasitic Compound Libraries

This compound has demonstrated utility in generating antileishmanial agents with in vitro potency comparable to amphotericin B [2]. Its application is suited for medicinal chemistry groups synthesizing azetidin-2-one or methyleneamine libraries through ketene-imine cycloadditions, where the blocked indole nitrogen ensures clean, high-yielding transformations without unwanted side-reactions.

Stable Building Block for Automated Synthesis and Compound Management

Given the documented instability and commercial discontinuation of the free base form , the hydrochloride salt is the only reliable form for automated liquid handling and long-term compound library storage. Its non-hygroscopic powder form ensures accurate weighing and reproducible solution preparation, which is critical for maintaining data integrity across high-throughput screening campaigns.

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